Bis(2-cyclopropylguanidine); sulfuric acid

Description

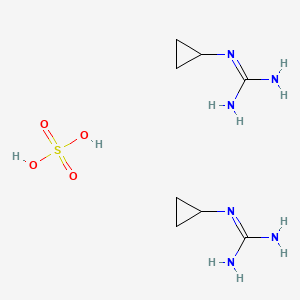

Bis(2-cyclopropylguanidine); sulfuric acid is a guanidine derivative complexed with sulfuric acid. Guanidine-based compounds are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, making them valuable in pharmaceuticals, agrochemicals, and material science. The cyclopropyl substituent in this compound introduces a strained three-membered ring, which may enhance metabolic stability and alter solubility compared to linear or aromatic substituents .

Properties

IUPAC Name |

2-cyclopropylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9N3.H2O4S/c2*5-4(6)7-3-1-2-3;1-5(2,3)4/h2*3H,1-2H2,(H4,5,6,7);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFCSULVULHFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(N)N.C1CC1N=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-cyclopropylguanidine); sulfuric acid typically involves the reaction of cyclopropylamine with cyanamide to form cyclopropylguanidine. This intermediate is then reacted with sulfuric acid to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bis(2-cyclopropylguanidine); sulfuric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

Substitution: The guanidine groups can participate in substitution reactions, where other functional groups replace the cyclopropyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction could produce simpler amines .

Scientific Research Applications

Chemistry: In chemistry, Bis(2-cyclopropylguanidine); sulfuric acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in reactions that form complex organic molecules .

Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes .

Industry: In industrial settings, the compound may be used in the development of new materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of Bis(2-cyclopropylguanidine); sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and electrostatic interactions with these targets, affecting their activity and function . The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Guanidine-Sulfate Derivatives

Structural and Functional Analysis

- Cyclopropyl vs. Aliphatic Substituents: The cyclopropyl group in the target compound contrasts with aliphatic chains (e.g., 3-methoxypropyl in CAS 1315366-59-6).

- Aromatic vs. Non-Aromatic Groups: Compounds like 1-(2-phenylethyl)guanidine () exhibit aromaticity, which enhances lipophilicity and may improve blood-brain barrier penetration. In contrast, cyclopropyl groups balance hydrophobicity and metabolic resistance .

- Halogenated Derivatives : N-(4-Iodo-benzyl)-guanidine (CAS 14629-13-1) incorporates iodine, increasing molecular weight and polarizability. Such derivatives are often used in radiopharmaceuticals or as heavy-atom substituents in crystallography .

Biological Activity

Bis(2-cyclopropylguanidine) is a compound of interest due to its potential biological activities. When combined with sulfuric acid, it may exhibit various pharmacological effects. This article explores the biological activity of Bis(2-cyclopropylguanidine); sulfuric acid, focusing on its synthesis, biological evaluations, and relevant case studies.

Bis(2-cyclopropylguanidine) can be synthesized through a series of chemical reactions involving cyclopropylamine and guanidine derivatives. The reaction typically requires acidic conditions, often facilitated by sulfuric acid, which acts as a catalyst. The resulting compound is characterized by its unique structural properties that contribute to its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of Bis(2-cyclopropylguanidine) derivatives against various human cancer cell lines. The compound was tested against five human tumor cell lines: RKO (colon), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical). The results indicated significant cytotoxic effects, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines.

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| RKO | 60.70 | 70.23 |

| PC-3 | 49.79 | >50 |

| HeLa | 78.72 | >50 |

The most potent derivative showed a notable inhibition rate in the RKO cell line, confirming its potential as an anticancer agent .

Leishmanicidal Activity

The leishmanicidal activity of Bis(2-cyclopropylguanidine) was assessed against Leishmania mexicana promastigotes. The compound exhibited remarkable anti-leishmanial effects, with IC50 values below 1 µM for several derivatives, comparable to standard treatments like amphotericin B.

| Compound | IC50 (µM) |

|---|---|

| 4b | 0.15 |

| 4c | 0.19 |

| 4e | 1.48 |

These findings suggest that Bis(2-cyclopropylguanidine) could be a promising candidate for treating leishmaniasis .

Cytotoxicity Studies

In addition to its anticancer and anti-leishmanial properties, the cytotoxicity of Bis(2-cyclopropylguanidine) was evaluated against RAW 264.7 macrophages to assess its safety profile. The results indicated varying levels of cytotoxicity, underscoring the need for further investigation into its therapeutic index.

Case Studies

A notable case study involved the ingestion of sulfuric acid, highlighting the severe metabolic acidosis and gastrointestinal damage associated with high doses of sulfuric acid. This case underscores the importance of understanding the biological implications of compounds that incorporate sulfuric acid in their structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.